molecular formula C10H9NO2 B016902 3-Acetoxyindole CAS No. 608-08-2

3-Acetoxyindole

Cat. No. B016902
CAS RN: 608-08-2
M. Wt: 175.18 g/mol
InChI Key: JBOPQACSHPPKEP-UHFFFAOYSA-N
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Description

3-Acetoxyindole, also known as Indoxyl acetate or 3-Indolyl acetate, is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has an empirical formula of C10H9NO2 and a molecular weight of 175.18 .


Synthesis Analysis

An efficient palladium-catalyzed intramolecular deacetylative dearomatization reaction of 3-acetoxyindoles has been developed. This reaction results in a range of tetracyclic indolin-3-ones bearing C2-quaternary stereocenters achieved in good yields . The synthesis furnishes psilocybin in five steps in 23% overall yield from an inexpensive acetoxyindole starting material .


Molecular Structure Analysis

The molecular structure of 3-Acetoxyindole is represented by the empirical formula C10H9NO2 . The molecular weight of the compound is 175.18 .


Chemical Reactions Analysis

3-Acetoxyindole has been used in the synthesis of tetracyclic indolin-3-ones through a palladium-catalyzed intramolecular deacetylative dearomatization reaction . It has also been used as a colorimetric substrate for differentiating esterases from various microbiological species .


Physical And Chemical Properties Analysis

3-Acetoxyindole is a powder with a melting point of 128-130 °C (lit.) . It has a density of 1.3±0.1 g/cm3 and a boiling point of 339.1±15.0 °C at 760 mmHg .

Scientific Research Applications

Biologically Active Compounds

Indole derivatives, such as 3-Acetoxyindole, have been used as biologically active compounds for the treatment of various health conditions. They have shown potential in treating cancer cells, microbes, and different types of disorders in the human body .

Synthesis of Tetracyclic Indolin-3-ones

3-Acetoxyindole has been used in the synthesis of tetracyclic indolin-3-ones through a palladium-catalyzed intramolecular deacetylative dearomatization reaction . These compounds bear C2-quaternary stereocenters and have been achieved in good yields, showing a wide substrate scope for this reaction .

Flavor and Fragrance Applications

Indole and its derivatives, including 3-Acetoxyindole, have value for flavor and fragrance applications, for example, in the food industry or perfumery .

Production of Natural Colorants

Indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colorants .

Therapeutic Potential

Indole derivatives have shown promising bioactivity with therapeutic potential to treat human diseases . They have been used as anti-cancer agents .

Esterase Activity Evaluation

Indoxyl acetate has been used as a potential substrate for the evaluation of carbonic anhydrases (CAs) esterase activity .

Differentiating Esterases

Indoxyl acetate acts as a colorimetric substrate used for differentiating esterases from various microbiological species .

Plant Growth-Stimulating Hormone

Indoxyl acetate has been used as a plant growth-stimulating hormone .

Safety And Hazards

3-Acetoxyindole is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink, or smoke when using this product .

Future Directions

Indoles, including 3-Acetoxyindole, are a significant heterocyclic system in natural products and drugs. They play a crucial role in cell biology and have attracted increasing attention in recent years for their potential as biologically active compounds for the treatment of various disorders . The development of novel methods of synthesis and the investigation of their bioactivities and potential effects are areas of ongoing research .

properties

IUPAC Name

1H-indol-3-yl acetate
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InChI

InChI=1S/C10H9NO2/c1-7(12)13-10-6-11-9-5-3-2-4-8(9)10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JBOPQACSHPPKEP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC(=O)OC1=CNC2=CC=CC=C21
Source PubChem
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Molecular Formula

C10H9NO2
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DSSTOX Substance ID

DTXSID6060559
Record name 3-Indoxyl acetate
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Molecular Weight

175.18 g/mol
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Physical Description

Cream-colored or light brown powder; [Alfa Aesar MSDS]
Record name 3-Indoxyl acetate
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Vapor Pressure

0.000209 [mmHg]
Record name 3-Indoxyl acetate
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Product Name

3-Acetoxyindole

CAS RN

608-08-2
Record name Indoxyl acetate
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Record name Indoxyl acetate
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Synthesis routes and methods I

Procedure details

Into a 500 mL round bottom flask was placed a solution of 3-iodo-1H-indole (23 g, 94.65 mmol) in acetic acid (300 mL). To the mixture was added CH3COOAg (31.6 g, 189.22 mmol). The resulting solution was allowed to react, with stirring, for 1 hour while the temperature was maintained at 90° C. in a bath of oil. The reaction progress was monitored by TLC (ethyl acetate/petroleum ether=1:1). A filtration was performed. The filtrate was concentrated by evaporation under vacuum using a rotary evaporator. The resulting solution was dissolved with 100 mL of ethyl acetate. The resulting mixture was washed 2 times with 100 mL of NaCl(aq.). The final product was purified by recrystallization from MeOH/H2O in the ratio 2:3. This resulted in 8.5 g (41%) of 1H-indol-3-yl acetate as a dark purple solid.
Quantity
23 g
Type
reactant
Reaction Step One
[Compound]
Name
ethyl acetate petroleum ether
Quantity
0 (± 1) mol
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reactant
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Quantity
300 mL
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Reaction Step Three

Synthesis routes and methods II

Procedure details

In accordance with the procedures described previously, 10 mg of eel cholinesterase (Code ECH, Worthington Biochemical Company, approximately 100 units/mg) is dissolved in 30 ml of the 0.5 M, pH 8.0, "TRITON X-100"-containing 1,4-bis(3-sulfopropyl) piperazine buffer solution described previously. Then 30 microliters of the resulting buffered eel cholinesterase solution (i.e. 1.0 unit of the enzyme) were impregnated into 12.7 mm discs of DE81 (diethylaminoethyl ion exchange paper, 3.5 microequivalents per cm2) paper (DEAE) discs, allowed to air-dry for 3 hours at room temperature, placed in uncapped glass vials and allowed to dry for 12 hours at 0.01 mm Hg, at 25° C. in a vacuum desiccator. Indoxyl acetate discs were prepared from the following solution and 9.0 cm Whatman No. 1 filter paper circles.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
resulting
Quantity
30 μL
Type
reactant
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does indoxyl acetate function as a histochemical substrate for esterases?

A1: Indoxyl acetate acts as a substrate for esterases, enzymes that hydrolyze ester bonds. When indoxyl acetate encounters an esterase, it is cleaved into indoxyl and acetate. [] The released indoxyl undergoes rapid oxidation, forming the insoluble blue pigment indigo, which precipitates at or near the site of enzymatic activity. This allows for the visualization of esterase activity in tissues. [, , ]

Q2: Is indoxyl acetate specific for any particular type of esterase?

A2: While indoxyl acetate is primarily used to demonstrate non-specific esterases (also known as aliesterases), research shows it can also be hydrolyzed by lipases, serum cholinesterases, and acetylcholinesterases. [, , ] This necessitates the use of specific inhibitors to differentiate between these enzyme activities in histochemical studies. [, , ]

Q3: Can the oxidation of indoxyl to indigo occur without enzymatic activity?

A3: Yes, indoxyl can be oxidized non-enzymatically by hydrogen peroxide (H2O2), a by-product of the reaction catalyzed by peroxidase-like proteins. [] This can lead to the diffusion of indoxyl and non-specific staining. To minimize this, histochemical mediums often include a ferricyanide/ferrocyanide redox couple (K3Fe(CN)6/K4Fe(CN)6) that catalyzes rapid oxidation of indoxyl by atmospheric oxygen, thus reducing diffusion artifacts. [, ]

Q4: What is the molecular formula and weight of indoxyl acetate?

A4: The molecular formula of indoxyl acetate is C10H9NO2, and its molecular weight is 175.18 g/mol.

Q5: Does the structure of indoxyl acetate influence the color of the indigo formed?

A5: The color of the indigoid dye produced can be influenced by halogen substituents on the indoxyl molecule. Different substituted indoxyl acetates yield dyes with varying shades of blue and purple. [, , ] For instance, 5-bromo-4-chloroindoxyl acetate produces a particularly desirable fine, blue precipitate. []

Q6: What are the typical applications of indoxyl acetate in research?

A6: Indoxyl acetate is utilized in:

  • Histochemistry: Identifying and localizing esterase activity in tissues and cells. [, , , , , , , ]
  • Biochemistry: Studying the kinetics and substrate specificity of esterases. [, , , , , , ]
  • Bacteriology: Differentiating bacterial species based on their ability to hydrolyze indoxyl acetate. [, , , , , , ]
  • Environmental monitoring: Detecting organophosphate and carbamate pesticide residues through their inhibitory effects on acetylcholinesterase. [, ]

Q7: Can indoxyl acetate be used in quantitative assays for esterases?

A9: While primarily utilized for qualitative histochemical localization, indoxyl acetate's rapid and sensitive response makes it suitable for quantitative analysis of lipase activity. [] Its potential in biosensor development for various applications is also being explored. []

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